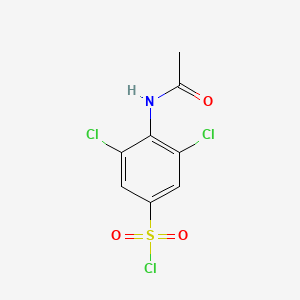

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S . It is used in various applications, including as an intermediate in chemical reactions .

Molecular Structure Analysis

The molecular weight of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is 302.56 . Its molecular structure can be represented by the formula C8H6Cl3NO3S .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride are not fully detailed in the available sources. It is known that its molecular weight is 302.56 .科学的研究の応用

Synthesis of Antibacterial Agents

A study by Abbasi et al. (2016) focused on synthesizing N-substituted sulfonamides bearing a benzodioxane moiety starting from 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride. These compounds exhibited potent antibacterial activity against various Gram-negative and Gram-positive strains, indicating their value as valuable antibacterial agents [Abbasi et al., 2016].

Alzheimer's Disease Therapy Research

In research aimed at finding new therapeutic agents for Alzheimer's disease, Hassan et al. (2018) synthesized multifunctional amides starting from 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. These compounds showed moderate enzyme inhibitory potentials against enzymes related to Alzheimer's disease, highlighting their potential in drug development [Hassan et al., 2018].

Development of Herbicides

Cremlyn and Cronje (1979) investigated the conversion of dichlorophenols into various substituted benzenesulfonyl chlorides, including derivatives closely related to 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride. These derivatives have been explored for their potential as herbicides, showcasing the compound's applicability in agricultural chemistry [Cremlyn & Cronje, 1979].

Enzyme Inhibition Studies

Munir et al. (2017) explored the synthesis of hydrazones from ethyl isonipecotate and their antibacterial and α-glucosidase inhibitory activities. The intermediate 3,5-dichloro-2-hydroxybenzenesulfonyl chloride played a crucial role in the synthesis process, emphasizing its importance in studies focusing on enzyme inhibition and potential treatments for diabetes [Munir et al., 2017].

Organic Synthesis and Material Science

Rubinstein and Patchornik (1975) utilized poly(3,5-diethylstyrene) sulfonyl chloride, a compound structurally similar to 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride, for the solid-phase synthesis of internucleotide bonds. This application underlines the compound's utility in organic synthesis and the development of materials for biological applications [Rubinstein & Patchornik, 1975].

将来の方向性

特性

IUPAC Name |

4-acetamido-3,5-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO3S/c1-4(13)12-8-6(9)2-5(3-7(8)10)16(11,14)15/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEZVQCGXVMIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)

![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)

![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)

![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)

![2-[(3-Methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2805603.png)

![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)

![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)